molecular formula C7H10O3 B14236799 2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- CAS No. 214280-53-2

2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-

Cat. No.: B14236799
CAS No.: 214280-53-2
M. Wt: 142.15 g/mol
InChI Key: AXMGOYPSJGHRKZ-WDSKDSINSA-N
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Description

2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- is a chemical compound with a unique structure that includes a furanone ring and a hydroxypropenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the base-assisted cyclization of 3-cyanoketones, which allows for the efficient assembly of the desired furanone structure . The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation and purification of the compound are achieved through techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The furanone ring can be reduced to form a dihydrofuranone.

    Substitution: The hydroxypropenyl side chain can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of dihydrofuranone.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- involves its interaction with specific molecular targets and pathways. The hydroxypropenyl side chain can interact with enzymes and receptors, modulating their activity. The furanone ring can participate in redox reactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)- is unique due to its specific combination of a furanone ring and a hydroxypropenyl side chain, which imparts distinct chemical and biological properties

Properties

CAS No.

214280-53-2

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(5S)-5-[(1S)-1-hydroxyprop-2-enyl]oxolan-2-one

InChI

InChI=1S/C7H10O3/c1-2-5(8)6-3-4-7(9)10-6/h2,5-6,8H,1,3-4H2/t5-,6-/m0/s1

InChI Key

AXMGOYPSJGHRKZ-WDSKDSINSA-N

Isomeric SMILES

C=C[C@@H]([C@@H]1CCC(=O)O1)O

Canonical SMILES

C=CC(C1CCC(=O)O1)O

Origin of Product

United States

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